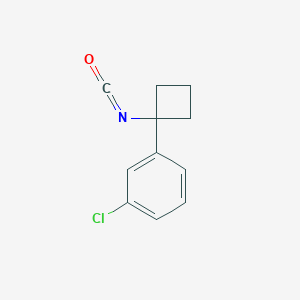
1-Chloro-3-(1-isocyanatocyclobutyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-(1-isocyanatocyclobutyl)benzene is an organic compound with the molecular formula C11H10ClNO It is a derivative of benzene, where a chlorine atom and an isocyanate group are attached to the benzene ring through a cyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-(1-isocyanatocyclobutyl)benzene typically involves the reaction of 1-chloro-3-cyclobutylbenzene with phosgene (COCl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamoyl chloride, which then undergoes cyclization to form the isocyanate group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the use of toxic reagents like phosgene.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-(1-isocyanatocyclobutyl)benzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or alcohols.
Electrophilic Aromatic Substitution:
Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions with compounds containing double or triple bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium hydroxide (KOH) can be used under mild conditions.
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used under controlled conditions.
Cycloaddition Reactions: Reagents like alkenes or alkynes can be used under thermal or catalytic conditions.
Major Products Formed
Nucleophilic Substitution: Products include azides, alcohols, or amines.
Electrophilic Aromatic Substitution: Products include brominated or sulfonated derivatives.
Cycloaddition Reactions: Products include cyclic ureas or carbamates.
Scientific Research Applications
1-Chloro-3-(1-isocyanatocyclobutyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: It can be used to modify biomolecules through isocyanate chemistry, enabling the study of protein interactions and functions.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-3-(1-isocyanatocyclobutyl)benzene involves its reactivity towards nucleophiles and electrophiles. The isocyanate group can react with nucleophiles to form ureas or carbamates, while the benzene ring can undergo electrophilic substitution reactions. These reactions are facilitated by the electron-withdrawing effect of the chlorine atom, which activates the benzene ring towards electrophilic attack.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-isocyanatobenzene: Lacks the cyclobutyl group, making it less sterically hindered.
3-Chlorophenyl isocyanate: Similar structure but without the cyclobutyl group.
1-Chloro-4-isocyanatobenzene: Positional isomer with different reactivity due to the position of the isocyanate group.
Uniqueness
1-Chloro-3-(1-isocyanatocyclobutyl)benzene is unique due to the presence of the cyclobutyl group, which introduces steric hindrance and affects the reactivity of the compound. This makes it a valuable intermediate for the synthesis of complex molecules with specific structural requirements.
Properties
Molecular Formula |
C11H10ClNO |
|---|---|
Molecular Weight |
207.65 g/mol |
IUPAC Name |
1-chloro-3-(1-isocyanatocyclobutyl)benzene |
InChI |
InChI=1S/C11H10ClNO/c12-10-4-1-3-9(7-10)11(13-8-14)5-2-6-11/h1,3-4,7H,2,5-6H2 |
InChI Key |
COCUHEVQUOQYES-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(C2=CC(=CC=C2)Cl)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanehydrazide](/img/structure/B14862545.png)

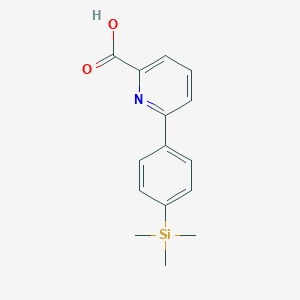
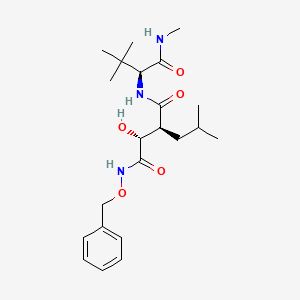

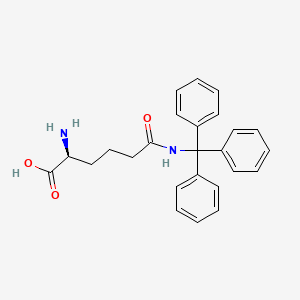
![5-chloro-3-{[(4-chlorobutanoyl)oxy]imino}-1-(3,4-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B14862585.png)
![7-(Dimethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde](/img/structure/B14862590.png)
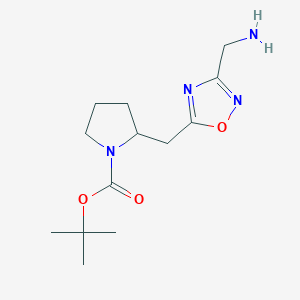
![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B14862605.png)
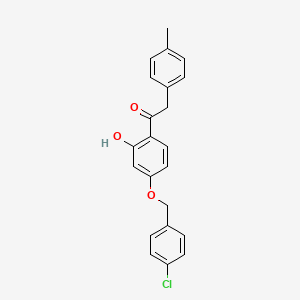

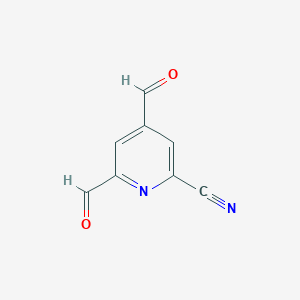
![(1R,12S,14S,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraene-1,7-diol](/img/structure/B14862643.png)
